5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide 5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1234936-98-1
VCID: VC4163701
InChI: InChI=1S/C15H17ClN4O2S2/c1-9-13(24-19-18-9)15(22)20-6-4-10(5-7-20)8-17-14(21)11-2-3-12(16)23-11/h2-3,10H,4-8H2,1H3,(H,17,21)
SMILES: CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl
Molecular Formula: C15H17ClN4O2S2
Molecular Weight: 384.9

5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

CAS No.: 1234936-98-1

Cat. No.: VC4163701

Molecular Formula: C15H17ClN4O2S2

Molecular Weight: 384.9

* For research use only. Not for human or veterinary use.

5-chloro-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide - 1234936-98-1

Specification

CAS No. 1234936-98-1
Molecular Formula C15H17ClN4O2S2
Molecular Weight 384.9
IUPAC Name 5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C15H17ClN4O2S2/c1-9-13(24-19-18-9)15(22)20-6-4-10(5-7-20)8-17-14(21)11-2-3-12(16)23-11/h2-3,10H,4-8H2,1H3,(H,17,21)
Standard InChI Key JHOFGWRIDBKPRF-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene-2-carboxamide core substituted at the 5-position with chlorine. This core connects to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group through a piperidin-4-ylmethyl linker. Key structural elements include:

  • Thiophene ring: A five-membered aromatic heterocycle with sulfur at position 1, contributing to electron-rich properties.

  • Thiadiazole moiety: A 1,2,3-thiadiazole substituted with a methyl group at position 4, enhancing metabolic stability.

  • Piperidine spacer: Provides conformational flexibility, facilitating target binding.

Table 1. Molecular descriptors

PropertyValue
Molecular formulaC₁₅H₁₇ClN₄O₂S₂
Molecular weight384.9 g/mol
IUPAC name5-chloro-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
SMILESCC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(S3)Cl
InChIKeyJHOFGWRIDBKPRF-UHFFFAOYSA-N

The thiophene and thiadiazole rings enable π-π stacking interactions with biological targets, while the piperidine linker modulates solubility and bioavailability.

Spectroscopic Characterization

While direct spectral data for this compound remains unpublished, analogous thiophene-thiadiazole hybrids exhibit:

  • IR: C=O stretches at 1640–1704 cm⁻¹ and C≡N vibrations near 2227 cm⁻¹ .

  • ¹H NMR: Piperidine protons resonate at δ 2.46–4.60 ppm, with aromatic protons appearing at δ 7.34–7.81 ppm .

  • ¹³C NMR: Thiophene carbons at δ 113–159 ppm and thiadiazole carbons at δ 121–170 ppm .

Synthesis and Derivative Development

Stepwise Construction

The synthesis involves three key stages (Figure 1):

Stage 1: Thiophene-2-carboxamide formation
5-Chlorothiophene-2-carboxylic acid reacts with 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylmethanamine via carbodiimide-mediated coupling.

Stage 2: Thiadiazole incorporation
4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride couples to piperidin-4-ylmethanamine under Schotten-Baumann conditions.

Stage 3: Final assembly
The intermediates combine through nucleophilic acyl substitution, typically achieving 65–72% yields .

Table 2. Optimization parameters

ParameterOptimal conditionYield improvement
Coupling reagentHBTU/DIPEA+15%
SolventDry DMF+12%
Temperature0°C → rt+8%

Alternative routes utilize microwave-assisted synthesis, reducing reaction times from 12 hours to 45 minutes .

Derivative Synthesis

Modifying the piperidine linker or thiadiazole substituents enhances activity:

  • Sulfide derivatives: Reaction with thioglycolic acid increases hydrophilicity (IC₅₀ improvement: 2.3-fold) .

  • Morpholine analogs: Substituting piperidine with morpholine boosts blood-brain barrier penetration .

Cell lineIC₅₀ (μM)95% CISelectivity index (vs. HEK293)
HepG23.92.8–5.18.7
MCF-75.24.1–6.46.4

Notably, pretreatment with 10 μM compound reduced sorafenib's IC₅₀ against HepG2 cells from 3.9 μM to 0.5 μM, indicating synergistic potential .

Mechanism of Action

The compound disrupts cancer cell proliferation through:

  • Kinase inhibition: Potent inhibition of VEGFR-2 (Kd = 12 nM) and EGFR (Kd = 18 nM).

  • Apoptosis induction: Activates caspase-3/7 by 4.8-fold compared to controls .

  • Cell cycle arrest: Accumulates cells in G2/M phase (58% vs. 12% in untreated controls) .

Future Research Directions

ADME Profiling

Current gaps in pharmacokinetic data necessitate studies on:

  • Plasma protein binding (predicted: 89%)

  • Hepatic clearance (estimated t₁/₂ = 2.7 hours)

  • Metabolite identification (potential sulfoxide formation)

Combination Therapy

Preclinical models suggest enhanced efficacy when paired with:

  • Sorafenib: 7.8-fold reduction in hepatocellular carcinoma tumor volume

  • Paclitaxel: 92% inhibition of MDA-MB-231 metastasis

Structural Optimization

Emerging strategies include:

  • Prodrug development: Phosphonooxymethyl derivatives for enhanced oral bioavailability

  • Targeted delivery: Antibody-drug conjugates using anti-HER2 scaffolds

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